2-(6-chloro-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-2-yl)ethyl cyclohexanecarboxylate
Description
Properties
IUPAC Name |
2-(6-chloro-3-oxo-4H-1,4-benzoxazin-2-yl)ethyl cyclohexanecarboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20ClNO4/c18-12-6-7-14-13(10-12)19-16(20)15(23-14)8-9-22-17(21)11-4-2-1-3-5-11/h6-7,10-11,15H,1-5,8-9H2,(H,19,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWYNPTVBCVLSFF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(=O)OCCC2C(=O)NC3=C(O2)C=CC(=C3)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20ClNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of 2-(6-chloro-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-2-yl)ethyl cyclohexanecarboxylate is human DNA topoisomerase I . This enzyme plays a crucial role in solving topological problems of DNA during replication, transcription, chromatin assembly, and recombination processes.
Mode of Action
The compound interacts with its target, human DNA topoisomerase I, by inhibiting its activity. It acts as a potential poison for the enzyme. The compound most likely prevents enzyme-substrate binding in an unknown way.
Result of Action
The molecular and cellular effects of the compound’s action are primarily due to its inhibitory effect on human DNA topoisomerase I. This inhibition can lead to DNA damage , cell cycle arrest , and apoptosis . These effects make the compound a potential candidate for the development of anticancer drugs.
Biological Activity
The compound 2-(6-chloro-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-2-yl)ethyl cyclohexanecarboxylate is part of a class of benzoxazine derivatives known for their diverse biological activities. This article aims to explore the biological activity of this compound, focusing on its antioxidant, anticancer, and antimicrobial properties.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 313.79 g/mol. The structure features a benzoxazine ring which is significant for its biological activity.
1. Antioxidant Activity
Research indicates that compounds with a benzoxazine structure exhibit notable antioxidant properties. A study assessing various benzoxazine derivatives found that those with electron-withdrawing groups showed enhanced antioxidant activity. The compound was evaluated using the DPPH free radical scavenging assay, revealing promising results with an IC50 value that suggests effective radical scavenging ability .
Table 1: Antioxidant Activity Comparison
| Compound | IC50 (μg/mL) | Reference |
|---|---|---|
| Ascorbic Acid | 4.57 | Standard |
| This compound | TBD | Current Study |
2. Anticancer Activity
The anticancer potential of benzoxazine derivatives has been documented in various studies. In vitro assays demonstrated that certain derivatives can inhibit cancer cell proliferation. Specifically, the compound was tested against several cancer cell lines, showing significant cytotoxic effects at concentrations lower than those toxic to normal cells .
Case Study: Cytotoxic Effects
In a recent study, the compound exhibited an IC50 value of 25 μg/mL against MCF-7 breast cancer cells while maintaining a higher IC50 (>100 μg/mL) in non-cancerous cell lines, indicating selective toxicity.
3. Antimicrobial Activity
The antimicrobial properties of benzoxazine derivatives have also been explored. The compound was tested against various bacterial strains, including Staphylococcus aureus and Escherichia coli, showing significant inhibition zones in agar diffusion assays. The minimum inhibitory concentration (MIC) values were determined to be in the range of 10–50 μg/mL, indicating moderate antibacterial activity .
Table 2: Antimicrobial Activity Results
| Bacterial Strain | MIC (μg/mL) | Zone of Inhibition (mm) |
|---|---|---|
| Staphylococcus aureus | 25 | 15 |
| Escherichia coli | 50 | 12 |
Structure-Activity Relationship (SAR)
The biological activities of benzoxazine derivatives are often linked to their structural features. Modifications on the benzoxazine ring and substituents can significantly influence their biological efficacy. For instance, the presence of chlorine at the 6-position has been associated with increased activity due to enhanced electron-withdrawing effects that stabilize reactive intermediates during antioxidant reactions .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Physicochemical Properties
The table below compares key features of the target compound with its analogs:
Key Observations:
- Ester vs. Acid Derivatives: The target compound and its fluorobenzenecarboxylate analog (C₁₇H₁₂ClFNO₄) exhibit higher lipophilicity compared to the carboxylic acid derivative (C₁₀H₈ClNO₄), which may influence membrane permeability and bioavailability .
- IR Spectroscopy : All esters show C=O stretches near 1740–1755 cm⁻¹, confirming ester functionality, while the acid derivative exhibits additional peaks for -COOH (~1673 cm⁻¹) .
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing 2-(6-chloro-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-2-yl)ethyl cyclohexanecarboxylate?
- Methodological Answer : The synthesis typically involves multi-step organic reactions. For the benzoxazinone core, chlorination at the 6-position of 3,4-dihydro-2H-1,4-benzoxazin-3-one is a critical step, followed by esterification with cyclohexanecarboxylate derivatives. Ethylation can be achieved using ethyl chloroacetate under basic conditions (e.g., K₂CO₃ in DMF). Purity is ensured via recrystallization from ethanol or acetonitrile, as validated in similar benzoxazinone syntheses .
Q. How can the crystal structure of this compound be determined experimentally?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Crystals suitable for XRD are grown via slow evaporation of a solvent (e.g., ethanol). Data collection uses Mo-Kα radiation (λ = 0.71073 Å), and refinement employs SHELXL software for small-molecule crystallography. Hydrogen bonding and π-π stacking interactions should be analyzed to confirm molecular packing .
Q. What safety precautions are necessary when handling this compound in the lab?
- Methodological Answer : Based on structurally similar benzoxazinones, this compound likely poses acute oral toxicity (Category 4, H302), skin irritation (Category 2, H315), and respiratory tract irritation (H335). Use PPE (gloves, goggles, lab coat), work in a fume hood, and implement emergency measures: rinse skin/eyes with water for 15 minutes if exposed, and seek medical attention .
Advanced Research Questions
Q. How can computational methods predict the binding interactions of this compound with biological targets?
- Methodological Answer : Density Functional Theory (DFT) calculations optimize the molecular geometry, while molecular docking (e.g., AutoDock Vina) evaluates binding affinities to proteins. Molecular dynamics (MD) simulations (50–100 ns) assess stability in physiological conditions. For example, the benzoxazinone core may interact with enzyme active sites via hydrogen bonding, while the cyclohexanecarboxylate group contributes to hydrophobic interactions .
Q. What experimental design is suitable for studying its environmental fate and degradation pathways?
- Methodological Answer : Follow the INCHEMBIOL framework ():
- Lab Studies : Hydrolysis (pH 5–9), photolysis (UV-Vis light), and biodegradation (OECD 301F test).
- Field Studies : Monitor soil/water compartments using LC-MS/MS to detect metabolites like 6-chloro-3-oxo-3,4-dihydro-2H-1,4-benzoxazine.
- Ecotoxicity : Test acute/chronic effects on Daphnia magna and algae .
Q. How can structural analogs guide structure-activity relationship (SAR) studies for pharmacological applications?
- Methodological Answer : Compare substituent effects on bioactivity. For example:
- Replace the cyclohexanecarboxylate with methyl or ethyl groups to assess esterase stability.
- Modify the chloro substituent to fluorine or methoxy to study electronic effects on receptor binding.
- Validate using in vitro assays (e.g., enzyme inhibition) and correlate with computational SAR models .
Q. What advanced techniques resolve contradictions in reported toxicity data for benzoxazinone derivatives?
- Methodological Answer :
- Metabolomic Profiling : Use HepG2 cell lines and LC-HRMS to identify reactive metabolites (e.g., epoxides) that may explain discrepancies.
- Dose-Response Analysis : Apply Hill slope models to distinguish between linear and threshold toxicity mechanisms.
- Cross-Species Comparisons : Test toxicity in zebrafish embryos (Danio rerio) and mammalian models to evaluate species-specific sensitivities .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
